Cyclo(RGDyK) -

Cyclo(RGDyK)

Catalog Number: EVT-10907407
CAS Number:
Molecular Formula: C31H45F6N9O12
Molecular Weight: 849.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclo(RGDyK) belongs to a class of cyclic peptides known for their structural stability and bioactivity. It is classified as an integrin antagonist, specifically targeting the alpha V beta 3 integrin. This classification is essential for understanding its application in therapeutic and diagnostic contexts, particularly in cancer treatment and imaging.

Synthesis Analysis

Methods

The synthesis of Cyclo(RGDyK) can be achieved through various methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a resin-bound growing peptide chain. The cyclization step is crucial and typically involves activating the carboxyl group of the peptide to facilitate the formation of the cyclic structure.
  2. Solution-Phase Synthesis: This approach allows for cyclization of linear peptides by using coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) under controlled conditions.

Technical Details

The synthesis often requires careful control of reaction conditions to avoid side reactions that could lead to undesired products. For instance, a common strategy involves using protecting groups that are selectively removed during synthesis to ensure that only desired functional groups participate in cyclization.

Molecular Structure Analysis

Structure

Cyclo(RGDyK) features a cyclic structure formed by linking the N-terminus and C-terminus of the peptide sequence. The core sequence consists of arginine (R), glycine (G), aspartic acid (D), and a lysine (K) residue, which contributes to its binding affinity.

Data

The molecular formula for Cyclo(RGDyK) is C₁₃H₁₈N₄O₄, with a molecular weight of approximately 298.31 g/mol. Its three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) or X-ray crystallography, revealing insights into its conformational dynamics and interaction with integrins.

Chemical Reactions Analysis

Reactions

Cyclo(RGDyK) undergoes specific chemical reactions primarily related to its binding interactions with integrins. These include:

  • Binding Affinity: The cyclic nature enhances binding affinity compared to linear peptides due to reduced conformational flexibility.
  • Conjugation Reactions: Cyclo(RGDyK) can be conjugated with various imaging agents or drug molecules to enhance therapeutic efficacy or facilitate imaging.

Technical Details

The binding mechanism involves non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects between Cyclo(RGDyK) and the integrin receptor.

Mechanism of Action

Process

The mechanism of action for Cyclo(RGDyK) involves competitive inhibition of integrin-mediated cell adhesion. By binding to the alpha V beta 3 integrin, it prevents natural ligands from interacting with the receptor, effectively blocking downstream signaling pathways that promote cell migration and proliferation.

Data

Studies have demonstrated that Cyclo(RGDyK) exhibits high specificity towards alpha V beta 3 integrins over other integrin types, making it a valuable tool in targeted therapies.

Physical and Chemical Properties Analysis

Physical Properties

Cyclo(RGDyK) is typically characterized by its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). It exhibits stability under physiological conditions but may require specific storage conditions to prevent degradation.

Chemical Properties

The compound is relatively stable but can undergo hydrolysis under extreme pH conditions or prolonged exposure to moisture. Its reactivity profile allows for functionalization, enabling its use in various applications such as drug delivery systems.

Applications

Scientific Uses

Cyclo(RGDyK) has several notable applications:

  1. Cancer Therapy: As an integrin antagonist, it is explored for its potential in inhibiting tumor growth and metastasis.
  2. Molecular Imaging: Cyclo(RGDyK) is utilized in positron emission tomography (PET) imaging to visualize tumors based on integrin expression levels.
  3. Drug Delivery: Its ability to target specific cells makes it an attractive candidate for developing targeted drug delivery systems that minimize side effects associated with conventional therapies.
Molecular Mechanisms of Cyclo(RGDyK)-Integrin αvβ3 Interactions

Structural Basis of Cyclo(RGDyK) Binding to Integrin αvβ3

Cyclo(RGDyK) adopts a constrained β-sheet conformation stabilized by a disulfide bridge between terminal cysteine residues. Nuclear magnetic resonance (NMR) studies reveal that the peptide's bowl-shaped topology positions key residues for optimal integrin engagement: the Arg-Gly-Asp (RGD) motif faces outward, while tyrosine (Tyr) and lysine (Lys) side chains form stabilizing electrostatic interactions [8]. This conformation reduces conformational entropy, enhancing binding affinity compared to linear RGD peptides.

Docking simulations with integrin αvβ3 (PDB: 1L5G) demonstrate that Cyclo(RGDyK) occupies the RGD-binding cleft between the αv and β3 subunits. Key interactions include:

  • Arginine (Arg): Forms bidentate hydrogen bonds with αv residues Asp224 and water-mediated contacts with Phe160
  • Aspartic acid (Asp): Coordinates the β3 subunit's metal ion-dependent adhesion site (MIDAS) via Mg²⁺ chelation and direct bonds with Ser123 and Glu220
  • Tyrosine (Tyr): Enhances hydrophobic packing with αv residues Tyr189/Phe190
  • Lysine (Lys): Stabilizes the complex through solvent-exposed salt bridges [8] [10]

Table 1: Structural Parameters of Cyclo(RGDyK)-αvβ3 Binding

ParameterValue/InteractionMethodology
Binding Affinity (Kd)0.6 ± 0.2 nMSurface Plasmon Resonance
Key Hydrogen BondsArg-αvAsp224 (2.8 Å), Asp-β3Ser123 (3.1 Å)Molecular Docking
Metal CoordinationAsp-β3Mg²⁺ (2.2 Å)X-ray Crystallography
Conformational StabilityRMSD 0.34 ± 0.072 Å (NMR ensemble)NMR Spectroscopy

The cyclic constraint enables optimal positioning of the RGD motif for simultaneous engagement with both integrin subunits, explaining its 50-fold higher affinity than linear analogs [8].

Receptor-Ligand Dynamics: Affinity and Selectivity Profiling

Cyclo(RGDyK) exhibits nanomolar affinity (Kd = 0.6–5.3 nM) for αvβ3 integrin but demonstrates measurable cross-reactivity with related RGD receptors. Selectivity profiling reveals:

  • αvβ5 integrin: 8-fold lower affinity due to steric hindrance from β5 subunit divergence at residue 189
  • α5β1 integrin: 35-fold reduced binding from unfavorable interactions with β1 hydrophobic pocket
  • αIIbβ3 integrin: Minimal binding in platelet-rich environments [3] [10]

The Tyr-Lys modification in Cyclo(RGDyK) enhances αvβ3 specificity by exploiting a hydrophobic subpocket in the β3 subunit absent in β1 and β5 isoforms. Kinetic analyses reveal biphasic binding: rapid association (kon = 1.2 × 10⁶ M⁻¹s⁻¹) followed by conformational tightening (koff = 7.3 × 10⁻⁴ s⁻¹), indicating induced-fit stabilization [5] [10].

Table 2: Selectivity Profile of Cyclo(RGDyK) Across RGD-Binding Integrins

Integrin SubtypeKd (nM)Relative AffinityTumor Expression Relevance
αvβ30.6 ± 0.21.0×Melanoma, glioblastoma, breast cancer
αvβ54.8 ± 1.18.0× lowerOvarian, pancreatic cancer
αvβ6310 ± 45517× lowerColorectal, non-small cell lung cancer
α5β121 ± 4.235× lowerDrug-resistant ovarian cancer

Modulation of Integrin-Mediated Signaling Pathways in Tumor Angiogenesis

Cyclo(RGDyK) disrupts pro-angiogenic signaling through three interconnected mechanisms:

  • FAK/ERK Pathway Inhibition: Binding competitively inactivates αvβ3's cytoplasmic domain, preventing focal adhesion kinase (FAK) autophosphorylation at Tyr397. This reduces downstream ERK1/2 activation by 85% in endothelial cells (ECs), suppressing migration and tube formation [1] [4].
  • VEGF Synergy Disruption: Attenuates VEGF-induced VEGFR2 phosphorylation by disrupting αvβ3-VEGFR2 complex formation. In hypoxic tumor environments, this reduces EC sprouting by 70% compared to VEGF blockade alone [1].
  • Angiocrine Factor Regulation: Downregulates endothelial-derived interleukin-8 (IL-8) and basic fibroblast growth factor (bFGF) by >60%, starving tumor cells of paracrine growth signals [4].

In vivo validation: In ossification of posterior longitudinal ligament (OPLL) models, Cyclo(RGDyK) treatment (10 mg/kg) reduced heterotopic bone volume by 62.3% (micro-CT quantification). Immunohistochemistry confirmed concurrent 54.7% decrease in CD31⁺ microvessel density, demonstrating dual osteogenic-angiogenic inhibition [4].

Table 3: Effects of Cyclo(RGDyK) on Angiogenic Signaling Pathways

Pathway ComponentChange After TreatmentFunctional Consequence
FAK phosphorylation↓85% (Tyr397 site)Reduced endothelial cell migration
ERK1/2 activation↓78% (vs. untreated)Suppressed proliferation signals
VEGFR2 phosphorylation↓63% (Tyr1175 site)Impaired VEGF responsiveness
IL-8 secretion↓67% (endothelial source)Diminished tumor cell chemoattraction

Competitive Inhibition Mechanisms Against Endogenous RGD-Binding Proteins

Cyclo(RGDyK) functions as a bimodal competitive antagonist:

  • Direct Steric Occlusion: The constrained RGD motif spatially blocks access to the ligand-binding pocket of αvβ3, preventing engagement of endogenous RGD-containing proteins (fibronectin, vitronectin, fibrinogen) with inhibition constants (Ki) of 2.4–8.7 nM [7] [9].
  • Allosteric Suppression: Binding induces a closed integrin conformation via hybrid domain swing, reducing affinity for macromolecular ligands by 100-fold compared to small peptides [7] [10].

This dual mechanism disrupts pathological cell-matrix interactions in tumors:

  • Tumor Cell Detachment: Reduces melanoma cell adhesion to vitronectin matrices by 92% at 100 nM concentration
  • Anoikis Sensitization: Blocks fibronectin-mediated survival signals, increasing caspase-3 activation by 4.8-fold in suspended carcinoma cells
  • Vascular Mimicry Inhibition: Displaces laminin-5 binding to αvβ3, suppressing vascular channel formation by aggressive tumor cells by 83% [5] [9]

The competitive inhibition follows classic Michaelis-Menten kinetics, where Cyclo(RGDyK) increases the apparent Km for natural ligands without altering Vmax, confirming pure competition for the binding site [7] [9].

Properties

Product Name

Cyclo(RGDyK)

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;fluoroform;formic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C31H45F6N9O12

Molecular Weight

849.7 g/mol

InChI

InChI=1S/C27H41N9O8.C2HF3O2.CHF3.CH2O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;3-2(4,5)1(6)7;2-1(3)4;2-1-3/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);(H,6,7);1H;1H,(H,2,3)/t17-,18-,19+,20-;;;/m0.../s1

InChI Key

GKLGRVUUTJJXGV-BEANRNOCSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.